![molecular formula C34H67N3O3 B14259108 N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea CAS No. 380601-01-4](/img/structure/B14259108.png)
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is a chemical compound that belongs to the class of urea derivatives It features a morpholine ring, a long undecyl chain, and an octadecyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with morpholine to form 11-(morpholin-4-yl)-11-oxoundecanoic acid. This intermediate is then reacted with octadecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the undecyl chain can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the undecyl chain.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea involves its interaction with biological membranes and proteins. The morpholine ring can interact with hydrophilic regions, while the long alkyl chains can embed into hydrophobic regions, altering membrane fluidity and protein function. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-dodecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-hexadecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-tetradecylurea
Uniqueness
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is unique due to its specific combination of a morpholine ring, a long undecyl chain, and an octadecyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring amphiphilic compounds.
特性
CAS番号 |
380601-01-4 |
|---|---|
分子式 |
C34H67N3O3 |
分子量 |
565.9 g/mol |
IUPAC名 |
1-(11-morpholin-4-yl-11-oxoundecyl)-3-octadecylurea |
InChI |
InChI=1S/C34H67N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27-35-34(39)36-28-25-22-19-16-14-17-20-23-26-33(38)37-29-31-40-32-30-37/h2-32H2,1H3,(H2,35,36,39) |
InChIキー |
XQJUPVZUYCMJDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCC(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


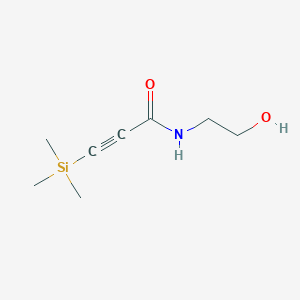
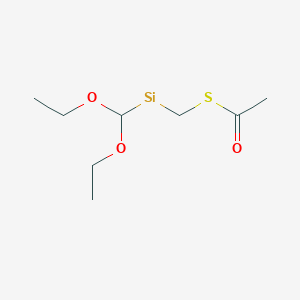
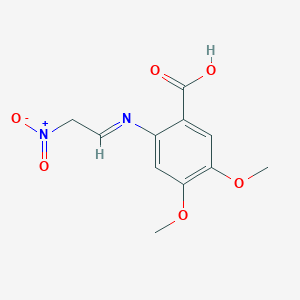
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)
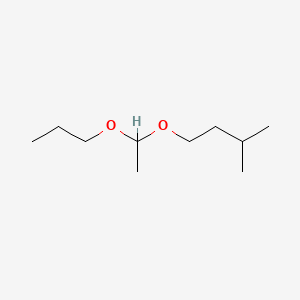
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)

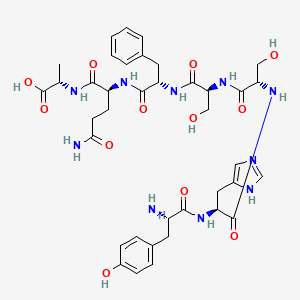
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
